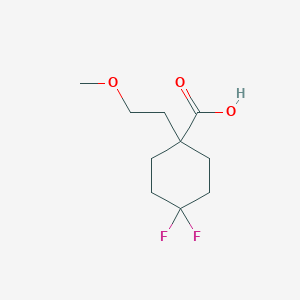

4,4-Difluoro-1-(2-methoxyethyl)cyclohexane-1-carboxylic acid

Description

Properties

IUPAC Name |

4,4-difluoro-1-(2-methoxyethyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F2O3/c1-15-7-6-9(8(13)14)2-4-10(11,12)5-3-9/h2-7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJVGRDPJPYREHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1(CCC(CC1)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4,4-Difluoro-1-(2-methoxyethyl)cyclohexane-1-carboxylic acid typically involves the introduction of fluorine atoms and the methoxyethyl group onto a cyclohexane ring. The specific synthetic routes and reaction conditions can vary, but common methods include:

Fluorination: Introduction of fluorine atoms using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Methoxyethylation: Addition of the methoxyethyl group through nucleophilic substitution reactions using reagents like sodium methoxide and ethyl bromide.

Carboxylation: Introduction of the carboxylic acid group via carboxylation reactions using carbon dioxide and a suitable base

Chemical Reactions Analysis

4,4-Difluoro-1-(2-methoxyethyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reagents like lithium aluminum hydride (LAH) can convert the carboxylic acid group to an alcohol.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 4,4-difluoro-1-(2-methoxyethyl)cyclohexane-1-carboxylic acid lies in medicinal chemistry. It serves as a crucial building block for the synthesis of various pharmaceutical agents, particularly those targeting inflammatory and oncological pathways. The compound's unique structure enhances its biological activity and stability, making it a candidate for drug development.

Case Study: Anti-inflammatory Agents

Research has indicated that derivatives of this compound exhibit anti-inflammatory properties by modulating specific enzymatic pathways involved in inflammatory responses. For instance, studies have shown that compounds with similar structures can inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process.

Materials Science

In materials science, this compound is explored for its potential in developing advanced materials with unique properties. Its fluorinated structure contributes to enhanced thermal stability and chemical resistance, making it suitable for applications in coatings and polymers.

Case Study: Polymer Development

Research has demonstrated that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability. This application is particularly relevant in industries requiring durable materials that can withstand harsh environmental conditions.

Interaction Studies

The compound's reactivity is attributed to its functional groups, particularly the carboxylic acid and methoxyethyl moiety. Interaction studies have focused on its behavior in biological systems, revealing potential interactions with various enzymes and receptors.

Preliminary studies suggest that compounds with structural similarities can influence metabolic pathways or exhibit inhibitory effects on specific enzymes. For example, research indicates that this compound may interact with cytochrome P450 enzymes, which are critical for drug metabolism.

Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of anti-inflammatory drugs | Inhibits cyclooxygenase enzymes |

| Materials Science | Development of polymers and coatings | Enhances mechanical properties and thermal stability |

| Biological Studies | Interaction with metabolic enzymes | Influences metabolic pathways |

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-(2-methoxyethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes and receptors, potentially leading to inhibitory or modulatory effects. The methoxyethyl group may also contribute to the compound’s overall bioactivity by influencing its solubility and membrane permeability .

Comparison with Similar Compounds

4,4-Difluoro-1-(2-methoxyethyl)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:

4,4-Difluorocyclohexane-1-carboxylic acid: Lacks the methoxyethyl group, which may result in different chemical and biological properties.

1-(2-Methoxyethyl)cyclohexane-1-carboxylic acid:

4-Fluoro-1-(2-methoxyethyl)cyclohexane-1-carboxylic acid: Contains only one fluorine atom, leading to differences in its chemical behavior and biological activity

Biological Activity

4,4-Difluoro-1-(2-methoxyethyl)cyclohexane-1-carboxylic acid is an organofluorine compound with significant potential in biological applications. Its unique structure, characterized by the presence of fluorine atoms and a methoxyethyl group, suggests interesting interactions with biological systems. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H16F2O3

- Molecular Weight : 222.23 g/mol

- CAS Number : 1389315-15-4

The compound's structure includes a cyclohexane ring with two fluorine atoms and a carboxylic acid functional group, which may enhance its biological activity through increased lipophilicity and receptor binding affinity.

Synthesis

The synthesis of this compound typically involves several key steps:

- Fluorination : Introduction of fluorine atoms using reagents like diethylaminosulfur trifluoride (DAST).

- Methoxyethylation : Nucleophilic substitution to add the methoxyethyl group.

- Carboxylation : Incorporation of the carboxylic acid group through reactions with carbon dioxide.

These synthetic routes are crucial for producing the compound in sufficient purity for biological evaluation .

The biological activity of this compound is hypothesized to involve:

- Enzyme Interaction : The fluorine atoms may enhance binding affinity to specific enzymes or receptors, potentially leading to inhibitory effects.

- Membrane Permeability : The methoxyethyl group may improve solubility and facilitate cellular uptake .

Antiviral Activity

The compound is also being explored for potential antiviral properties. Its ability to interact with viral enzymes could make it a candidate for further investigation in antiviral drug development .

Case Study 1: Purine Nucleoside Phosphorylase (PNP) Inhibition

A related study investigated a series of compounds targeting PNP, revealing that structural modifications could lead to significant inhibitory effects against T-cell malignancies. While not directly studying this compound, the findings underscore the importance of structural features in modulating biological activity .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | IC50 (nM) | Selectivity |

|---|---|---|---|

| Analog A | PNP Inhibitor | 19 | High |

| Analog B | Antimicrobial | Varies | Moderate |

| This compound | TBD | TBD |

Future Directions

Further research is necessary to elucidate the specific biological activities of this compound. Potential areas for investigation include:

- In vitro and in vivo studies to assess antimicrobial and antiviral efficacy.

- Structure-activity relationship (SAR) studies to optimize its pharmacological properties.

Q & A

Basic: What synthetic routes are commonly employed to prepare 4,4-difluoro-1-(2-methoxyethyl)cyclohexane-1-carboxylic acid, and how is purity ensured?

The compound is typically synthesized via fluorination of a cyclohexane precursor. A common approach involves introducing fluorine atoms at the 4,4-positions using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, followed by functionalization with a 2-methoxyethyl group via alkylation or nucleophilic substitution . Purification often employs recrystallization (using solvents like ethanol or ethyl acetate) or column chromatography (silica gel with gradient elution). Purity is validated by HPLC (≥97% purity) and melting point analysis (103–107°C, determined via differential scanning calorimetry) .

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

- NMR : H and F NMR confirm substituent positions (e.g., fluorine coupling patterns at δ -180 to -200 ppm for axial/equatorial fluorines) .

- FTIR : Carboxylic acid C=O stretching (~1700 cm) and methoxy C-O vibrations (~1100 cm) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 164.152 (CHFO) .

- XRD : Single-crystal X-ray diffraction resolves stereochemistry and confirms cyclohexane ring conformation .

Advanced: How do the fluorine substituents influence the compound’s electronic and steric properties in drug design?

The 4,4-difluoro substitution enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Fluorine’s electronegativity increases the carboxylic acid’s acidity (pKa ~2.5–3.0), improving solubility in polar solvents. Steric effects from the methoxyethyl group may restrict ring puckering, affecting binding to biological targets (e.g., enzymes in antibiotic synthesis) . Computational studies (DFT) can model these effects by analyzing frontier molecular orbitals and electrostatic potential surfaces .

Advanced: How can researchers resolve contradictions between experimental data and computational predictions for this compound?

Discrepancies often arise in conformational analysis (e.g., chair vs. twist-boat cyclohexane). Strategies include:

- Cross-Validation : Compare experimental H NMR coupling constants with DFT-predicted dihedral angles .

- Dynamic NMR : Probe ring-flipping kinetics at variable temperatures to assess energy barriers.

- MD Simulations : Run molecular dynamics (e.g., AMBER or GROMACS) to simulate solvent effects and compare with observed solubility or reactivity .

Advanced: What role does this compound play in synthesizing macrolide antibiotics, and how is its reactivity optimized?

The carboxylic acid group serves as a key intermediate for esterification or amidation in macrolide scaffolds. For example, it can be coupled with erythromycin derivatives via Steglich esterification (DCC/DMAP). Fluorine substituents enhance stability against hydrolysis during downstream reactions. Optimization involves adjusting reaction pH (e.g., pH 6–7 in aqueous-organic biphasic systems) to balance reactivity and byproduct formation .

Methodological: What precautions are critical when handling this compound in catalytic reactions?

- Moisture Sensitivity : Store under inert gas (argon) due to the carboxylic acid’s hygroscopic nature.

- Thermal Stability : Avoid temperatures >110°C (decomposition observed via TGA) .

- Toxicity : Use PPE (gloves, goggles) to prevent irritation (Risk Code: 36/37/38) and ensure fume hood use during reactions with volatile reagents .

Methodological: How can researchers assess enantiomeric purity if chiral centers are introduced during synthesis?

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases.

- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for absolute configuration determination .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry .

Advanced: What computational tools predict this compound’s binding affinity to biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Glide can model interactions with bacterial ribosomes (targets for macrolides). Focus on hydrogen bonding with the carboxylic acid and hydrophobic contacts with the difluorocyclohexane .

- Binding Free Energy Calculations : Use MM-PBSA/GBSA to quantify contributions from fluorine and methoxyethyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.